molecular formula C17H26N2 B5101515 Benzimidazole, 2-decyl- CAS No. 6699-69-0

Benzimidazole, 2-decyl-

Cat. No.: B5101515
CAS No.: 6699-69-0
M. Wt: 258.4 g/mol
InChI Key: MJEUKYAKMPDPLE-UHFFFAOYSA-N
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Description

Benzimidazole, 2-decyl- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their broad spectrum of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The 2-decyl derivative introduces a decyl group at the second position of the benzimidazole ring, potentially altering its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with carboxylic acid derivatives or aldehydes . For 2-decyl-benzimidazole, a common method would be the reaction of ortho-phenylenediamine with decyl aldehyde under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product can be purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 2-decyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of benzimidazole, 2-decyl- involves its interaction with various molecular targets and pathways:

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of Benzimidazole, 2-decyl- , exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Compounds

Benzimidazole is a bicyclic compound consisting of a fused benzene and imidazole ring. The structural versatility of benzimidazoles allows for various substitutions that can enhance their biological activity. Compounds derived from benzimidazole have been documented to exhibit a wide range of pharmacological effects, making them valuable in drug development.

1. Anticancer Activity

Benzimidazole derivatives have shown promising anticancer properties. For instance, studies indicate that certain benzimidazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Specifically, 2-decyl-benzimidazole has been noted for its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Decyl-benzimidazoleMDA-MB-23116.38Induction of apoptosis through mitochondrial disruption
2gMDA-MB-23121.93Multitargeted effects on cell proliferation

2. Antifungal Activity

The antifungal properties of benzimidazoles are well-documented, particularly their effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of fungal tubulin polymerization, which disrupts cell division .

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundFungal StrainMIC (µg/mL)Mechanism of Action
2-Decyl-benzimidazoleCandida albicans64Inhibition of tubulin polymerization
2gAspergillus niger64Disruption of mitotic spindle formation

3. Antibacterial Activity

Benzimidazole compounds have also demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial effect is attributed to the compounds' ability to interfere with bacterial cell wall synthesis and function .

Table 3: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
2-Decyl-benzimidazoleStaphylococcus aureus8Disruption of cell wall synthesis
2gMRSA4Inhibition of protein synthesis

Structure-Activity Relationship (SAR)

The biological activity of benzimidazoles is highly dependent on their structural modifications. Substituents at various positions on the benzimidazole ring can significantly alter their pharmacological profiles:

  • N1 Position : Alkyl substitutions enhance lipophilicity and membrane permeability.
  • C2 Position : Aromatic substitutions can increase anticancer potency.
  • C5 and C6 Positions : These positions are critical for antifungal activity due to their role in binding to fungal tubulin .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a series of benzimidazole derivatives, including 2-decyl-benzimidazole , exhibited potent antitumor effects in vitro against multiple cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
  • Fungal Resistance : Research highlighted the effectiveness of benzimidazole derivatives in overcoming resistance in fungal pathogens, showing that these compounds could restore sensitivity to traditional antifungals .
  • Mechanistic Insights : Investigations into the mechanisms revealed that benzimidazoles could induce apoptosis via mitochondrial pathways and inhibit critical enzymes involved in cancer progression .

Properties

IUPAC Name

2-decyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2/c1-2-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19-17/h10-13H,2-9,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEUKYAKMPDPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217192
Record name Benzimidazole, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6699-69-0
Record name Benzimidazole, 2-decyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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